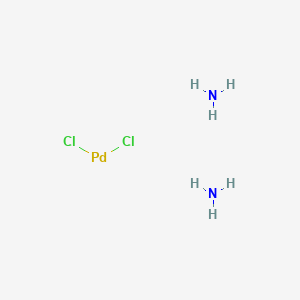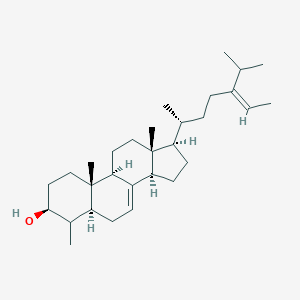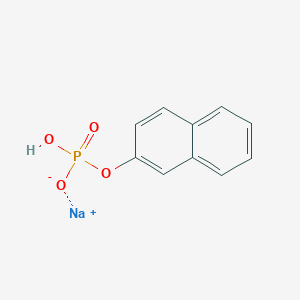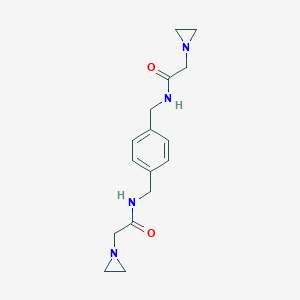
Diamminedichloropalladium
Übersicht
Beschreibung
Diamminedichloropalladium (II), commonly abbreviated as DDP, is a chemical compound with significant importance in chemistry, particularly in organic synthesis and catalysis. This compound serves as a precursor to many palladium-based catalysts that are used in various organic transformations, including coupling reactions that are pivotal in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of DDP involves the reaction of palladium(II) chloride with ammonia, resulting in the formation of the diamminedichloropalladium(II) complex. This process is critical for producing DDP in a pure form, suitable for further applications in chemistry and material science.
Molecular Structure Analysis
The molecular structure of cis-diamminedichloropalladium(II) has been extensively studied through various theoretical methods, including Hartree-Fock, Møller-Plesset, and Density Functional Theory. These studies provide insights into the conformational preferences of the molecule, its vibrational modes, and the structural parameters that are crucial for its reactivity and interactions with other molecules (Fiuza et al., 2010).
Chemical Reactions and Properties
DDP is known for its ability to undergo various chemical reactions, including coordination to nucleophilic sites on molecules such as DNA, which has implications in its use as a chemotherapeutic agent. The reactivity of DDP with electron-rich olefins leading to the formation of new carbene complexes highlights its versatility in forming diverse chemical structures (Hiraki, Sugino, & Ônishi, 1980).
Physical Properties Analysis
The physical properties of DDP, such as its solubility, melting point, and stability, are crucial for its handling and application in chemical synthesis. These properties are determined by its molecular structure and the nature of its ligands.
Chemical Properties Analysis
DDP exhibits unique chemical properties, including its ability to form complexes with DNA, which is central to its action as an anticancer drug. Its interaction with guanine and guanine-cytosine base pairs has been studied to understand its mechanism of action at the molecular level. The compound's reactivity towards different ligands and its role in catalysis are key aspects of its chemical properties (Hill, Forde, Gorb, & Leszczynski, 2002).
Wissenschaftliche Forschungsanwendungen
Conformational and Vibrational Analysis : Fiuza et al. (2010) conducted a comprehensive conformational and vibrational study of cis-diamminedichloropalladium(II), using several theoretical methods. This research is crucial for accurately representing the molecule's structure and understanding its vibrational spectra (Fiuza, Amado, Dos Santos, Marques, & De Carvalho, 2010).
Interaction with DNA Bases : Research by Hill et al. (2002) focused on the interaction of cis-diamminedichloropalladium with guanine and the guanine–cytosine base pair. This study compared its characteristics with those of cisplatin, revealing some similarities and differences in their interactions with DNA, which is essential for understanding their potential therapeutic applications (Hill, Forde, Gorb, & Leszczynski, 2002).
Trace Element Analysis : Popova, Bratinova, and Ivanova (1991) developed a method for determining trace amounts of copper, nickel, and zinc in diamminedichloropalladium. This is significant for quality control in the production and application of this compound (Popova, Bratinova, & Ivanova, 1991).
Safety And Hazards
Eigenschaften
IUPAC Name |
azane;dichloropalladium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEZTXFTOIBIOC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13782-33-7, 15684-18-1 | |
| Record name | Palladium, diamminedichloro-, (SP-4-1)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13782-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palladium, diamminedichloro-, (SP-4-2)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15684-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
211.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diamminedichloropalladium | |
CAS RN |
14323-43-4, 13782-33-7 | |
| Record name | Palladium, diamminedichloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14323-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diamminedichloropalladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.775 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diamminedichloropalladium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.020 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![12-Chloro-7,12-dihydrobenzo[a]phenarsazine](/img/structure/B82898.png)



![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)
